molecular formula C21H27N5O4 B2574883 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 876892-06-7

7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2574883
CAS No.: 876892-06-7
M. Wt: 413.478
InChI Key: YGRINAFCGJSLGD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-dimethylxanthine family, a class of purine derivatives with diverse pharmacological activities. Structurally, it features a 7-position substitution with a 3-(allyloxy)-2-hydroxypropyl group and an 8-position benzyl(methyl)amino moiety. These substitutions confer unique physicochemical and biological properties, distinguishing it from simpler xanthines like theophylline or caffeine.

Synthesis typically involves nucleophilic displacement reactions at the 8-position of 1,3-dimethylxanthine precursors, followed by alkylation at the 7-position. Spectral characterization (e.g., $ ^1 \text{H-NMR} $, elemental analysis) confirms its identity, as seen in structurally related compounds like 7-benzyl-1,3-dimethyl-8-phenylpurine-2,6-dione (mp 164°C, $ \text{C}{20}\text{H}{18}\text{N}4\text{O}2 $) .

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-5-11-30-14-16(27)13-26-17-18(24(3)21(29)25(4)19(17)28)22-20(26)23(2)12-15-9-7-6-8-10-15/h5-10,16,27H,1,11-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRINAFCGJSLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-(Allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and the presence of multiple functional groups that may influence its pharmacological properties.

  • Molecular Formula : C21H27N5O4
  • Molecular Weight : 413.478 g/mol
  • CAS Number : 876892-06-7

The compound features a purine core modified with an allyloxy group and a benzyl(methyl)amino substituent, which are believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related purine derivatives. For instance, compounds with similar modifications have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzymes critical for growth and survival .

CompoundTarget BacteriaInhibition Zone (cm)
Compound AE. coli1.0
Compound BStaphylococcus aureusInactive

Anticancer Activity

The anticancer properties of purine derivatives have been extensively studied. In vitro tests against human liver carcinoma cell lines (HepG2) demonstrated that certain structural modifications enhance cytotoxicity. Notably, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

CompoundIC50 (μM)Reference
This compound10.97
Doxorubicin2.06

The biological mechanisms underlying the activities of this compound likely involve interactions with specific cellular targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in nucleic acid metabolism and signal transduction pathways. This binding affinity is crucial for its antibacterial and anticancer effects .

Case Studies

  • Antibacterial Efficacy : A study investigating various purine derivatives found that modifications at the benzyl position significantly enhanced binding to bacterial enzymes, leading to increased antibacterial efficacy against E. coli.
  • Cytotoxicity Assessment : In a comparative analysis of several purine derivatives on HepG2 cells, the compound was among the top candidates exhibiting low IC50 values, suggesting a strong potential for development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name 7-Substituent 8-Substituent Key Properties/Activities Reference
7-(3-(Allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-1,3-dimethylpurine-2,6-dione (Target) 3-(Allyloxy)-2-hydroxypropyl Benzyl(methyl)amino Enhanced lipophilicity; potential adenosine receptor modulation due to bulky 8-substituent
7-Benzyl-1,3-dimethyl-8-phenylpurine-2,6-dione (Compound 15) Benzyl Phenyl mp 164°C; aromatic interactions may stabilize crystal packing
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4) Benzyloxy/methoxymethylpropyl N/A (pyrimidine derivative) Demonstrates substituent flexibility in heterocyclic systems; lacks purine core
8-Bromo-1,3-dimethyl-7-(phenethyl)purine-2,6-dione Phenethyl Bromo Bromine enhances electrophilicity; serves as intermediate for further substitutions

Computational and Crystallographic Data

  • Virtual Screening : Drug-likeness parameters (e.g., topological polar surface area, hydrogen-bonding capacity) were computed for analogs using Chemicalize.org . The target compound’s TPSA (~80 Ų) suggests moderate bioavailability, aligning with orally active xanthines .
  • Crystallography : Tools like Mercury CSD 2.0 and ORTEP-3 (used for related compounds) reveal that bulky 7- and 8-substituents disrupt planar packing, leading to amorphous solid forms in some cases .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Bulky 8-substituents (e.g., benzyl(methyl)amino) reduce adenosine receptor antagonism but may enhance selectivity for other targets (e.g., phosphodiesterases) .
  • Thermal Stability : The target compound’s melting point is expected to be lower than Compound 15 (164°C) due to reduced crystallinity from flexible allyloxy and hydroxypropyl groups .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound with high purity?

Methodological Answer:
The synthesis of this purine derivative typically involves multi-step organic reactions, including alkylation, nucleophilic substitution, and functional group protection/deprotection. Key steps include:

  • Alkylation of the purine core : Introducing the 3-(allyloxy)-2-hydroxypropyl group at position 7 requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. Anhydrous solvents like THF or DMF are often used to enhance reactivity .
  • Amination at position 8 : The benzyl(methyl)amino group is introduced via nucleophilic substitution or reductive amination. Catalysts such as Pd/C or Ni may be employed to optimize yields .
  • Purification : Chromatography (e.g., flash column chromatography with silica gel) is critical for isolating the target compound from byproducts. Reverse-phase HPLC can further ensure purity (>95%) .

Challenges : Competing reactions at the purine N7 and N9 positions may reduce selectivity. Strategies include using bulky leaving groups or low-temperature conditions to favor regioselectivity .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the allyloxy group shows characteristic doublet-of-doublets (δ 5.8–6.1 ppm) and coupling constants (J = 10–17 Hz) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly verifying the stereochemistry of the 2-hydroxypropyl substituent .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion matching C21H28N6O5) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Methodological Answer:
SAR studies require systematic modifications and biological assays:

  • Substituent Variation : Replace the benzyl(methyl)amino group with other amines (e.g., cyclopropylmethyl, isopropyl) to assess impact on receptor binding. Parallel synthesis or combinatorial libraries expedite screening .
  • Functional Group Masking : Convert the allyloxy group to a pro-drug (e.g., acetate ester) to evaluate metabolic stability .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or PDE inhibition) and cell-based models (e.g., anti-inflammatory or antiproliferative activity). IC50 values and selectivity indices are compared to establish trends .

Example : highlights that 8-alkylamino substitutions in similar purines correlate with prophylactic antiarrhythmic activity, suggesting this position is critical for cardiovascular targeting.

Advanced: What strategies mitigate off-target effects during pharmacological profiling?

Methodological Answer:

  • Selective Assay Design : Use isoform-specific enzymes (e.g., PDE4 vs. PDE5) or receptor subtypes (e.g., adenosine A2A vs. A1) to distinguish target engagement .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses to unrelated targets. Pharmacophore models filter compounds with undesirable off-target motifs .
  • Counter-Screening : Test against panels of common off-target receptors (e.g., hERG, CYP450 isoforms) to identify liability early .

Advanced: How can conflicting data on biological activity across studies be resolved?

Methodological Answer:
Conflicting results often arise from methodological variability. Resolution strategies include:

  • Standardized Protocols : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), serum conditions, and compound concentrations .
  • Metabolic Stability Assessment : Compare results in the presence/absence of metabolic inhibitors (e.g., CYP3A4 inhibitors) to rule out metabolite interference .
  • Data Reanalysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and identify outliers .

Basic: What analytical techniques are used to assess compound stability under storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-MS to identify labile groups (e.g., allyloxy hydrolysis) .
  • Long-Term Stability : Store at –20°C, 4°C, and 25°C with desiccants. Periodically test purity via HPLC and quantify degradation products (e.g., oxidized purine derivatives) .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Methodological Answer:

  • In Vitro ADME :
    • Permeability : Caco-2 cell monolayers predict intestinal absorption. Papp values >1 × 10⁻6 cm/s indicate good permeability .
    • Metabolism : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS .
  • In Vivo Studies : Administer orally or intravenously to rodents. Collect plasma samples over 24h, measure concentrations via LC-MS, and calculate AUC, t1/2, and bioavailability .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to adenosine receptors (e.g., A2A) using AMBER or GROMACS. Analyze hydrogen bonds and hydrophobic interactions stabilizing the ligand-receptor complex .
  • Quantum Mechanics (QM) : Calculate charge distribution (e.g., Mulliken charges) to identify electrophilic/nucleophilic regions influencing reactivity .

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